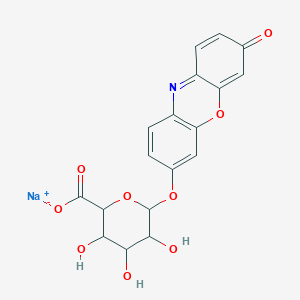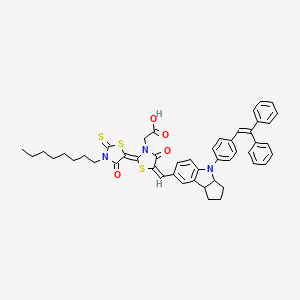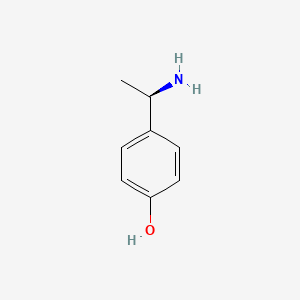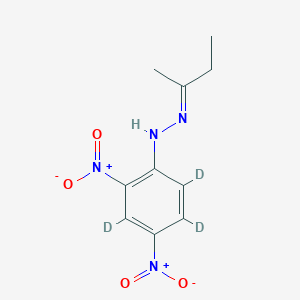
2,6-Dichlorophenol indophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorophenol indophenol is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue in its oxidized form to colorless when reduced. This compound is particularly significant in biochemical and analytical chemistry applications, such as measuring the rate of photosynthesis and determining the presence of vitamin C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenol indophenol can be synthesized through the reaction of 2,6-dichlorophenol with 2,6-naphthoquinone, followed by reduction. The reaction typically involves the use of a suitable solvent and a reducing agent to facilitate the formation of the indophenol structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation-Reduction Reactions: this compound is primarily used in redox reactions.
Substitution Reactions: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include ascorbic acid (vitamin C) and other reducing agents.
Substitution: Reagents such as nucleophiles can be used to replace chlorine atoms in the presence of suitable catalysts and solvents.
Major Products:
Reduction: The major product of the reduction reaction is the colorless form of this compound.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorophenol indophenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dichlorophenol indophenol involves its role as an electron acceptor. In photosynthesis studies, it substitutes for natural electron carriers, accepting electrons from the photosynthetic electron transport chain and changing color as it is reduced . In medical research, its pro-oxidant properties are harnessed to induce oxidative stress in cancer cells, leading to cell death through the depletion of intracellular glutathione and the upregulation of oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloroindophenol sodium salt
- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt
- 2,6-Dichlorobenzenone-indophenol sodium salt
Comparison: 2,6-Dichlorophenol indophenol is unique due to its specific redox properties and color change characteristics, which make it particularly useful as a redox indicator. Similar compounds may share some structural features but differ in their specific applications and reactivity. For example, 2,6-Dichloroindophenol sodium salt is often used in similar redox reactions but may have different solubility and stability properties .
Eigenschaften
CAS-Nummer |
956-48-6 |
|---|---|
Molekularformel |
C12H7Cl2NO2 |
Molekulargewicht |
268.1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)




![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)
